Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate
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Overview
Description
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid ester
Scientific Research Applications
Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl Amino[2-(trifluoromethyl)phenyl]acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl Amino[2-(trifluoromethyl)phenyl]acetate are currently under investigation. These properties will determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
As research progresses, these effects will be identified and characterized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl Amino[2-(trifluoromethyl)phenyl]acetate. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl Amino[2-(trifluoromethyl)phenyl]acetate interacts with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pK a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Cellular Effects
Molecular Mechanism
It is known that the compound can interact with enzymes such as reverse transcriptase, potentially inhibiting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid esters.
Comparison with Similar Compounds
- Methyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate
- Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
- Methyl 2-amino-2-[2-(difluoromethyl)phenyl]acetate
Comparison: Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the ortho position of the trifluoromethyl group in this compound may result in steric hindrance, affecting its interaction with molecular targets compared to its meta or para counterparts .
Properties
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKGFKIMYNPOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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